![molecular formula C10H17N3O6 B036168 Norophthalamic acid CAS No. 16305-88-7](/img/structure/B36168.png)
Norophthalamic acid
Overview
Description
Norophthalamic acid is a chemical compound . It is a tripeptide composed of L-glutamic acid, L-alanine, and glycine residues joined in sequence by peptide linkages . It has a molecular formula of C10H17N3O6 .
Molecular Structure Analysis
Norophthalamic acid has a molecular formula of C10H17N3O6 . It has an average mass of 275.259 Da and a mono-isotopic mass of 275.111725 Da . It is a tripeptide composed of L-glutamic acid, L-alanine, and glycine residues joined in sequence by peptide linkages .
Physical And Chemical Properties Analysis
Norophthalamic acid has a molecular formula of C10H17N3O6, an average mass of 275.259 Da, and a mono-isotopic mass of 275.111725 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Serotonin and Norepinephrine Determination
A method involving norophthalamic acid for determining serotonin and norepinephrine in rat brain tissue has been described. This process includes extraction with acidified n-butanol and determination of serotonin by reaction with o-phthalaldehyde, showcasing norophthalamic acid's utility in neurochemical analysis (Maickel et al., 1968).
Microbial Chemical Marker Analysis
Gas chromatography and mass spectrometry methods use norophthalamic acid for determining specific microbial markers in medical microbiology. This approach is vital for species characterization and understanding microbial metabolism in clinical and environmental samples (Larsson, 1994).
Terephthalate Dosimeter in Sonochemistry
The terephthalate dosimeter, which uses derivatives of norophthalamic acid, is essential in sonochemical studies for determining hydroxyl radical production in aqueous solutions. This application is critical in understanding the chemical processes involved in sonolysis of water (Fang et al., 1996).
Naphthalene Degradation Studies
Studies on biodegradation of naphthalene, a structurally related compound to norophthalamic acid, have been conducted. These studies are significant for understanding the environmental impact and bioremediation processes of polycyclic aromatic hydrocarbons (Mohapatra & Phale, 2021).
Advanced Oxidation Processes
Research involving norophthalamic acid analogs focuses on the electrochemical oxidation of pollutants like norfloxacin. These studies contribute to the development of advanced oxidation processes for environmental remediation (da Silva et al., 2019).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCUZZJCXVVDW-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167505 | |
Record name | Norophthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Norophthalamic acid | |
CAS RN |
16305-88-7, 1116-21-8 | |
Record name | Norophthalmic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16305-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norophthalamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016305887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norophthalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norophthalmic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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